molecular formula C18H15BrN2 B6633747 N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine

Cat. No. B6633747
M. Wt: 339.2 g/mol
InChI Key: FNIMUMRAPFPBDG-UHFFFAOYSA-N
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Description

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine, also known as BTIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, while having minimal toxicity towards normal cells. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine is its potent cytotoxicity against cancer cells, while having minimal toxicity towards normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine. One of the areas of interest is the development of this compound-based anticancer drugs. Further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of this compound and to improve its solubility in water. Furthermore, studies are needed to investigate the potential of this compound as an antiviral and anti-inflammatory agent.

Synthesis Methods

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most widely used method for the synthesis of this compound involves the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromoisoquinolin-1-amine and 7-bromo-1,3,5-cyclooctatriene.

Scientific Research Applications

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and anti-inflammatory agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus and the Zika virus. Furthermore, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2/c19-17-7-3-6-16-15(17)8-9-20-18(16)21-11-13-10-12-4-1-2-5-14(12)13/h1-9,13H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIMUMRAPFPBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)CNC3=NC=CC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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